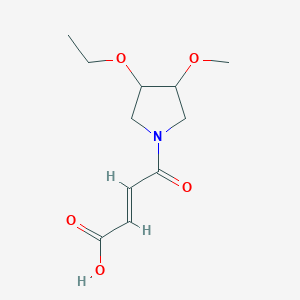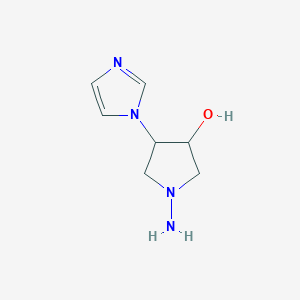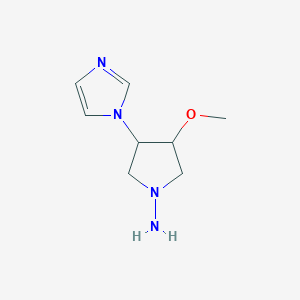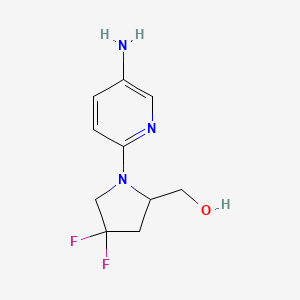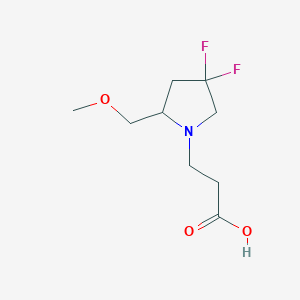![molecular formula C9H13N3O3 B1493229 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-89-1](/img/structure/B1493229.png)
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 5-Glycylhexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a heterocyclic compound with a five-membered ring structure. It is a highly versatile compound that has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. The compound is synthesized by a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. It is also used as a starting material for the synthesis of a variety of other compounds.
Scientific Research Applications
Cancer Therapy
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer treatment. These compounds can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion abilities, which are essential properties for cancer therapeutics .
Drug Design and Optimization
The low molecular weight and potent activity of these derivatives make them excellent lead compounds for further optimization in drug design . Their structure allows for modifications that can enhance their interaction with FGFRs, potentially leading to the development of more effective cancer treatments .
Molecular Biology Research
In molecular biology, these compounds can be used to study the FGFR signaling pathway. By inhibiting FGFRs, researchers can observe the effects on cell proliferation, migration, angiogenesis, and other processes involved in organ development and disease progression .
Pharmacological Studies
Pharmacological research can benefit from these derivatives by exploring their effects on various cancer types. Since FGFRs are involved in many cancers, such as breast, lung, prostate, bladder, and liver cancer, these compounds can be used to understand the role of FGFRs in these diseases .
Genetic Research
Mutations in FGFRs are associated with cancer progression. These derivatives can be used in genetic studies to understand how these mutations affect FGFR function and contribute to cancer development .
Therapeutic Resistance Studies
Cancer cells often develop resistance to therapy. By studying how these derivatives interact with FGFRs, researchers can gain insights into overcoming therapeutic resistance in cancer treatment .
properties
IUPAC Name |
5-(2-aminoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSPTJKVQTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
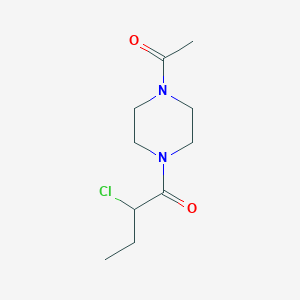

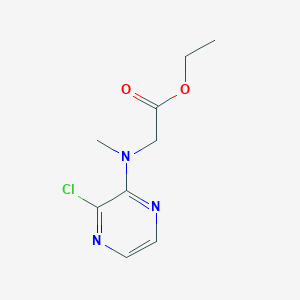
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
